

# Spectroscopic Profile of Wieland-Miescher Ketone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Wieland-Miescher ketone*

Cat. No.: *B1293845*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **Wieland-Miescher ketone** is a foundational building block in the stereoselective synthesis of a vast array of complex natural products and pharmacologically active molecules.<sup>[1]</sup> Its rigid bicyclic structure and versatile functional groups make it a crucial starting material in the construction of steroids, terpenoids, and other polycyclic systems. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the **Wieland-Miescher ketone**.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses of the **Wieland-Miescher ketone**. This information is critical for the identification and characterization of this important synthetic intermediate.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Wieland-Miescher Ketone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.86	s	1H	C4-H
2.75 - 2.05	m	8H	CH <sub>2</sub> groups
1.85 - 1.55	m	2H	CH <sub>2</sub> group
1.35	s	3H	C8a-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. The data is referenced from publicly available spectral databases.[\[2\]](#)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Wieland-Miescher Ketone**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
211.5	C=O	C6
198.5	C=O	C1
169.5	C	C4a
125.0	CH	C4
50.0	C	C8a
35.5	CH <sub>2</sub>	C8
34.0	CH <sub>2</sub>	C2
31.5	CH <sub>2</sub>	C7
28.0	CH <sub>2</sub>	C5
23.0	CH <sub>2</sub>	C3
18.0	CH <sub>3</sub>	C8a-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. The data is referenced from publicly available spectral databases.[\[2\]](#)

**Table 3: Infrared (IR) Spectroscopy Data for Wieland-Miescher Ketone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (saturated ketone)
1665	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)
1615	Medium	C=C stretch (alkene)

Sample preparation: Thin film or KBr pellet. The data is referenced from publicly available spectral databases.[\[2\]](#)[\[3\]](#)

**Table 4: Mass Spectrometry (MS) Data for Wieland-Miescher Ketone**

m/z	Relative Intensity (%)	Assignment
178	100	[M] <sup>+</sup> (Molecular Ion)
150	40	[M - CO] <sup>+</sup>
136	60	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
122	85	[M - C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>
108	55	[M - C <sub>4</sub> H <sub>6</sub> O] <sup>+</sup>
93	70	[C <sub>7</sub> H <sub>9</sub> O] <sup>+</sup>
77	45	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI). The data is referenced from publicly available spectral databases.[\[2\]](#)[\[4\]](#)

## Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AMX500 or equivalent, is typically employed for data acquisition.[5]

Sample Preparation:

- A sample of **Wieland-Miescher ketone** (approximately 5-10 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , approximately 0.7 mL) in a standard 5 mm NMR tube.
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum BX FTIR spectrometer, is commonly used.[5]

Sample Preparation (Thin Film Method):

- A small amount of **Wieland-Miescher ketone** is dissolved in a volatile solvent like dichloromethane or acetone.
- A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- A background spectrum of the clean salt plate is recorded.
- The spectrum of the sample is then recorded and the background is automatically subtracted.
- The spectral range is typically 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as a Hewlett-Packard GC-MS system (HP 5988A), is a common setup for the analysis of volatile compounds like the **Wieland-Miescher ketone**. [5]

Sample Preparation:

- A dilute solution of **Wieland-Miescher ketone** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

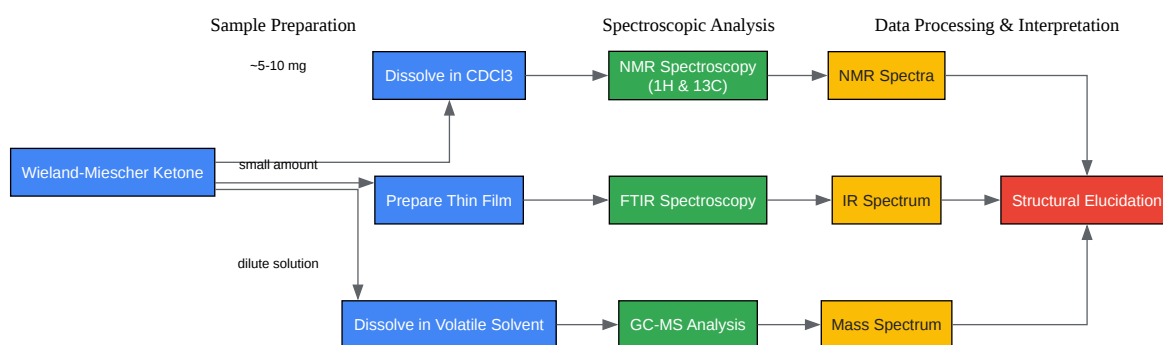
GC-MS Parameters:

- Injection Mode: Split injection.
- Carrier Gas: Helium.
- Column: A nonpolar capillary column (e.g., HP-5MS).

- Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Detector: Electron multiplier.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of the **Wieland-Miescher ketone**.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of **Wieland-Miescher ketone**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. (+-)-Wieland-Miescher ketone | C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WIELAND-MIESCHER KETONE(20007-72-1) IR Spectrum [m.chemicalbook.com]
- 4. WIELAND-MIESCHER KETONE(20007-72-1) MS [m.chemicalbook.com]
- 5. kbfi.ee [kbfi.ee]
- To cite this document: BenchChem. [Spectroscopic Profile of Wieland-Miescher Ketone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293845#spectroscopic-data-for-wieland-miescher-ketone-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)